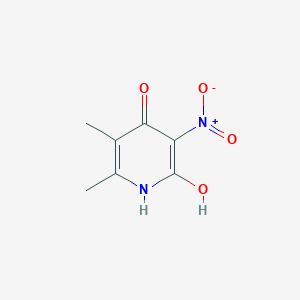![molecular formula C10H20ClNO2 B061929 Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride CAS No. 162425-96-9](/img/structure/B61929.png)
Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride is a compound notable for its intricate structure and significant applications in various scientific fields. Its unique bicyclic framework and multiple hydroxyl groups contribute to its versatility and functionality in both synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[221]heptanyl]azanium;chloride generally involves multiple steps One common method starts with the preparation of the bicyclic core, which is achieved through a Diels-Alder reaction
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory methods while ensuring the reaction conditions are safe and efficient. This usually means optimizing temperature, pressure, and using catalysts to speed up the process.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride undergoes various types of reactions:
Oxidation: : It can be oxidized to form quinone derivatives.
Reduction: : Reduction can yield different hydrogenated forms.
Substitution: : The compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: : Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Halogenation: : Using halogen acids under specific conditions to ensure controlled reactivity.
Major Products: Major products depend on the reactions but can include various substituted analogs, oxidized forms, and reduced derivatives.
Scientific Research Applications
Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis due to its stable yet reactive nature.
Biology: : Plays a role in studying enzyme interactions and metabolic pathways.
Medicine: : Potential therapeutic agent due to its bioactivity.
Industry: : Utilized in the production of specialized polymers and resins.
Mechanism of Action
When compared to similar compounds, such as those with a different arrangement of hydroxyl groups or different alkyl substituents, Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride stands out due to its unique three-dimensional structure and specific reactivity profile.
Comparison with Similar Compounds
Hydroxy-[(1S,2R,3S,4R)-2-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride
Hydroxy-[(1S,3R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride
Bicyclo[2.2.1]heptane derivatives with various hydroxyl and alkyl substitutions
Conclusion: Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride is a compound of significant interest due to its complex structure and wide range of applications in scientific research and industry. Its unique properties make it a valuable subject of study in various fields.
Properties
IUPAC Name |
hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13;/h6-8,11-13H,4-5H2,1-3H3;1H/t6-,7-,8-,10+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFJVHHETLVJDW-POHMYZKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2[NH2+]O)O)C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)[NH2+]O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)
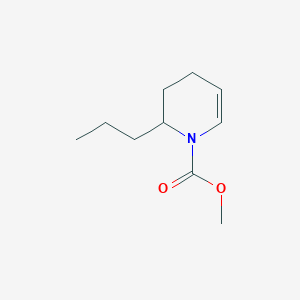
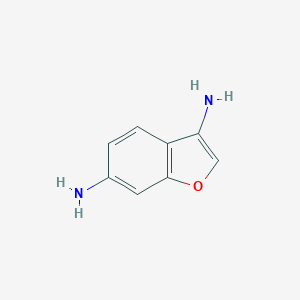

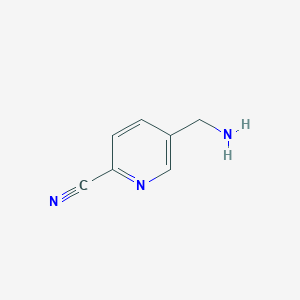
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
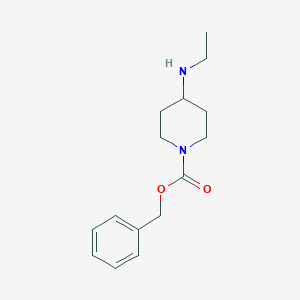
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)


![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
